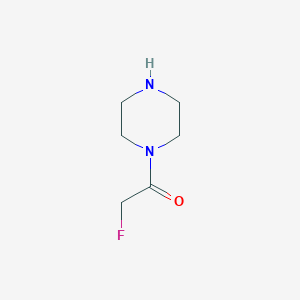

2-Fluoro-1-(piperazin-1-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11FN2O |

|---|---|

Molecular Weight |

146.16 g/mol |

IUPAC Name |

2-fluoro-1-piperazin-1-ylethanone |

InChI |

InChI=1S/C6H11FN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2 |

InChI Key |

QVLILZSCJNVMAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)CF |

Origin of Product |

United States |

Contextualization Within Modern Organic and Fluorine Chemistry

The placement of a fluorine atom at the α-position to a carbonyl group, as seen in 2-Fluoro-1-(piperazin-1-yl)ethanone, creates an α-fluoroketone. This is a particularly interesting structural motif. The electronegative fluorine atom can affect the reactivity of the carbonyl group and the adjacent methylene (B1212753) protons. Research into α-fluoroketones often explores their utility as versatile synthetic intermediates. While specific synthetic details for this compound are scarce, general methods for the synthesis of α-fluoroketones are well-established. These often involve the direct fluorination of a ketone using electrophilic fluorinating reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI). Alternatively, the reaction could proceed via the acylation of piperazine (B1678402) with a fluoroacetyl halide.

Significance of Piperazine and Ethanone Scaffolds in Synthetic Methodologies

The piperazine (B1678402) ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs. nih.govmdpi.com Its prevalence is due to a combination of favorable properties. The two nitrogen atoms in the six-membered ring can be functionalized, allowing for the creation of diverse molecular architectures and the fine-tuning of pharmacological activity. acs.org The piperazine moiety often imparts increased water solubility and oral bioavailability to drug candidates, which are crucial pharmacokinetic properties. acs.orggoogle.com

The ethanone (B97240) group, in this case, acts as a linker, connecting the fluoroacetyl moiety to the piperazine ring. More broadly, the ethanone (or acetyl) group is a fundamental building block in organic synthesis. The carbonyl group provides a reactive site for a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. In the context of piperazine derivatives, the ethanone linkage is often introduced via acylation of the piperazine nitrogen. For instance, the related compound, 7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is synthesized via the acylation of a piperazine derivative with chloroacetyl chloride. mdpi.comscbt.com This chloroacetyl intermediate could potentially be converted to the fluoroacetyl derivative through a halogen exchange reaction, a common strategy in fluorine chemistry.

Derivatization and Analogue Synthesis Utilizing 2 Fluoro 1 Piperazin 1 Yl Ethanone As a Key Intermediate

Construction of Substituted Piperazinyl Ethanone (B97240) Derivatives

The presence of a secondary amine in the piperazine (B1678402) ring of 2-Fluoro-1-(piperazin-1-yl)ethanone offers a prime site for functionalization. Standard N-alkylation and N-arylation reactions can be employed to introduce a wide variety of substituents, thereby modulating the steric and electronic properties of the resulting molecules.

N-Alkylation: The nucleophilic nitrogen of the piperazine can readily react with a range of alkyl halides or sulfonates to yield N-alkylated derivatives. nih.gov These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction.

N-Arylation: For the introduction of aromatic and heteroaromatic rings, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. nih.gov This method allows for the formation of a carbon-nitrogen bond between the piperazine and an aryl halide or triflate. Aromatic nucleophilic substitution (SNAr) can also be utilized, particularly with electron-deficient aromatic systems. nih.gov

Table 1: Synthesis of Substituted Piperazinyl Ethanone Derivatives

| Derivative Type | Reagents and Conditions | Potential Substituents (R) |

|---|---|---|

| N-Alkyl | Alkyl halide (R-X), Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | Methyl, Ethyl, Benzyl, Substituted benzyls |

| N-Aryl | Aryl halide (Ar-X), Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Phenyl, Substituted phenyls, Pyridyl, Pyrimidyl |

Elaboration of the Fluoroethyl and Carbonyl Moieties

Beyond the piperazine core, the fluoroethyl and carbonyl groups of this compound provide additional opportunities for structural diversification.

The fluoroethyl group is generally stable, but the fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, although this is a challenging transformation. More commonly, the ethyl chain can be modified prior to the formation of the title compound.

The carbonyl group of the ethanone moiety is a versatile functional handle. It can undergo a variety of transformations:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Grignard and Organolithium Addition: Reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), can introduce a new carbon-carbon bond and create a tertiary alcohol.

Wittig Reaction: The carbonyl group can be converted to an alkene through a Wittig reaction, using a phosphorus ylide.

Reductive Amination: The ketone can be transformed into an amine through reductive amination, reacting with an amine in the presence of a reducing agent.

Table 2: Elaboration of the Fluoroethyl and Carbonyl Moieties

| Moiety | Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Carbonyl | Reduction | NaBH4, Methanol (B129727) | Secondary Alcohol |

| Carbonyl | Grignard Addition | R-MgBr, THF | Tertiary Alcohol |

| Carbonyl | Wittig Reaction | Ph3P=CHR, THF | Alkene |

| Carbonyl | Reductive Amination | R-NH2, NaBH(OAc)3 | Secondary or Tertiary Amine |

Synthesis of Polycyclic and Spirocyclic Compounds Incorporating the Core Structure

The functional handles on this compound can be utilized in intramolecular reactions to construct more complex polycyclic and spirocyclic frameworks. For instance, a derivative containing a suitable tethered reactive group could undergo intramolecular cyclization.

The synthesis of spirocyclic compounds often involves intramolecular cyclizations onto a pre-existing ring. mit.edunih.govrsc.org A potential strategy could involve the elaboration of the ethanone moiety into a system capable of undergoing a spirocyclization reaction.

Regioselective and Stereoselective Synthesis of Novel Analogues

Achieving regioselectivity is crucial when multiple reactive sites are present. In the case of this compound, the primary site of reaction for electrophiles is the unsubstituted nitrogen of the piperazine ring due to its higher nucleophilicity compared to the acylated nitrogen.

Stereoselectivity becomes important when new chiral centers are created. For example, the reduction of the carbonyl group can lead to a racemic mixture of the corresponding alcohol. The use of chiral reducing agents or catalysts could allow for the stereoselective synthesis of one enantiomer. Similarly, in the synthesis of substituted piperazines, if a substituent is introduced on the carbon atoms of the piperazine ring, diastereomers may be formed. acs.org Controlling the stereochemistry of these reactions is a key aspect of modern organic synthesis.

Methodology Development for Library Synthesis Based on this compound

The robust and versatile reactivity of this compound makes it an ideal scaffold for the development of chemical libraries for high-throughput screening. The straightforward nature of the N-functionalization of the piperazine ring allows for the rapid generation of a large number of analogues.

A library synthesis approach would involve reacting this compound with a diverse set of building blocks, such as a collection of different alkyl halides or aryl halides. This can be performed in a parallel synthesis format, where multiple reactions are carried out simultaneously in a multi-well plate. The resulting library of compounds can then be screened for desired biological or material properties.

Advanced Spectroscopic and Mechanistic Characterization of 2 Fluoro 1 Piperazin 1 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Fluoro-1-(piperazin-1-yl)ethanone and its analogues. The combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a detailed mapping of the atomic framework and conformational preferences in solution.

Detailed ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Conformation

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the parent compound, the protons of the fluoroacetyl group (CH₂F) are expected to appear as a doublet due to coupling with the adjacent fluorine atom. The piperazine (B1678402) ring protons typically exhibit complex multiplets due to their chemical and magnetic non-equivalence, especially in a rigid conformation.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon (C=O) of the ethanone (B97240) group appears at a characteristic downfield shift. The carbon of the fluoroacetyl group (CH₂F) is observed as a doublet due to one-bond coupling with fluorine (¹JCF). The piperazine ring carbons typically show two distinct signals, reflecting the symmetry of the ring.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. huji.ac.ilnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov For this compound, the ¹⁹F signal is expected to be a triplet, resulting from coupling to the two adjacent protons of the CH₂ group. Studies on related 2'-fluoroacetophenone (B1202908) derivatives have demonstrated that through-space Hα–F and Cα–F spin-spin couplings can be significant, providing valuable information about the molecule's preferred conformation in solution. acs.org

Below are representative NMR data for derivatives of this compound.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone | CDCl₃ | δ 7.35 (dd, J = 7.4, 1.4 Hz, 1H), δ 7.23–7.29 (m, 1H), δ 7.12 (t, J = 7.2 Hz, 1H), δ 7.04 (t, J = 9.2 Hz, 1H), δ 4.05 (s, 2H), δ 3.64 (d, J = 5.2 Hz, 2H), δ 3.62 (d, J = 4.4 Hz, 2H), 3.52 (t, J = 5.0 Hz, 2H), δ 2.51 (dt, J = 15.6, 4.8 Hz, 4H). nih.gov |

Table 2: Representative ¹³C and ¹⁹F NMR Data for this compound Derivatives

| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹⁹F Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|---|

| 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone | CDCl₃ | δ 161.16, 131.24, 128.88, 123.88, 123.75, 115.27, 115.05, 54.87, 52.41, 52.00, 46.06, 41.93, 40.67. nih.gov | Not Reported |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the H-H connectivities within the piperazine ring, helping to assign the signals for the axial and equatorial protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This technique would definitively link each proton signal of the piperazine ring and the fluoroacetyl group to its corresponding carbon atom.

Table 3: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H / ¹H | Correlations between protons on adjacent carbons within the piperazine ring. | Confirms the spin system of the piperazine ring. |

| HSQC | ¹H / ¹³C (¹J) | CH₂(F) protons to C(H₂)F carbon; Piperazine protons to their respective carbons. | Assigns carbons directly bonded to specific protons. |

| HMBC | ¹H / ¹³C (²⁻³J) | CH₂ F protons to C =O carbon; Piperazine protons (N-CH₂ ) to C =O carbon. | Confirms the connectivity between the fluoroacetyl group and the piperazine ring. |

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. libretexts.org For this compound, electron impact (EI) ionization would likely lead to several characteristic fragmentation pathways.

The molecular ion peak (M⁺) would confirm the compound's molecular weight. Key fragmentation processes for amides and ketones include alpha-cleavage adjacent to the carbonyl group. miamioh.edu This could result in the loss of the •CH₂F radical or the entire fluoroacetyl group [C₂H₂FO]⁺. Fragmentation of the piperazine ring is also a common pathway for such molecules, often leading to a stable base peak. libretexts.org

Analysis of a related compound, 2-((2-chlorophenyl)amino)-2-fluoro-1-(p-tolyl)ethanone, shows a molecular ion at m/z 277 and a base peak at m/z 123, corresponding to the tolyl-carbonyl fragment [CH₃C₆H₄CO]⁺, which is a result of cleavage between the carbonyl carbon and the alpha-carbon. rsc.org

Table 4: Representative Mass Spectrometry Fragmentation Data

| Compound | Ionization | m/z (Relative Intensity) |

|---|---|---|

| 2-((2-chlorophenyl)amino)-2-fluoro-1-(p-tolyl)ethanone | EI-MS | 277 (M⁺, 12), 222 (1), 154 (15), 123 (100), 109 (35), 91 (12), 77 (31). rsc.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Information

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide group, typically found in the range of 1630-1680 cm⁻¹. Other significant vibrations include the C-H stretching of the alkyl groups, C-N stretching of the piperazine ring, and the C-F stretching vibration.

Table 5: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Amide) | Stretch | 1630 - 1680 |

| C-N (Amine/Amide) | Stretch | 1020 - 1250 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. For derivatives of this compound, single-crystal X-ray diffraction studies have revealed detailed conformational information.

In the crystal structures of related compounds like 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone and 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone, the piperazine ring consistently adopts a stable chair conformation. nih.govnih.gov The substituents on the nitrogen atoms are typically found in equatorial positions to minimize steric hindrance. nih.gov The analysis also elucidates intermolecular interactions, such as hydrogen bonds or other close contacts, that dictate the packing of molecules in the crystal lattice. For instance, in the structure of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, no strong intermolecular hydrogen bonds were observed. nih.gov

Table 6: Representative X-ray Crystallography Data for Derivatives

| Parameter | 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone nih.gov | 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone nih.gov |

|---|---|---|

| Formula | C₁₃H₁₆ClFN₂O | C₁₃H₁₅ClF₂N₂O |

| Mᵣ | 270.73 | 288.72 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pca2₁ | Pca2₁ |

| a (Å) | 7.9350 (5) | 7.895 (2) |

| b (Å) | 8.4610 (4) | 8.512 (2) |

| c (Å) | 19.0040 (11) | 19.884 (5) |

| V (ų) | 1275.89 (12) | 1336.2 (6) |

| Z | 4 | 4 |

| R[F² > 2σ(F²)] | 0.035 | Not Reported |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. These methods are essential for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds.

The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum. However, this technique would be highly applicable to chiral derivatives of this compound. Chirality could be introduced by, for example, substitution on the piperazine ring or the presence of a chiral substituent on one of the nitrogen atoms. For such chiral derivatives, ECD spectroscopy, in conjunction with quantum chemical calculations, could be used to assign the absolute configuration of the stereocenters.

Furthermore, in X-ray crystallography of non-centrosymmetric crystals containing chiral molecules, the Flack parameter is refined to determine the absolute structure. For instance, in the analysis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, a Flack parameter of 0.03 (7) was determined, which helps confirm the absolute structure of the crystal studied. nih.gov

Computational and Theoretical Studies on 2 Fluoro 1 Piperazin 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure and, consequently, the optimized molecular geometry of a compound. For 2-Fluoro-1-(piperazin-1-yl)ethanone, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31++G(d,p), would be used to find the minimum energy conformation.

Based on studies of the analogous compound, 1-acetylpiperazine (B87704), it is predicted that the piperazine (B1678402) ring in this compound adopts a chair conformation. researchgate.net This is the most stable arrangement for a six-membered saturated heterocycle, minimizing steric strain. The fluoroacetyl group attached to one of the nitrogen atoms would likely prefer an equatorial position to minimize steric hindrance with the axial hydrogens of the piperazine ring. However, some studies on substituted piperazines have shown that axial conformations can be preferred under certain circumstances, influenced by factors like intramolecular hydrogen bonding. rsc.org

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. The introduction of the electronegative fluorine atom is expected to shorten the adjacent C-F bond and influence the bond lengths and angles within the ethanone (B97240) moiety.

Table 1: Predicted Optimized Geometric Parameters for this compound (Chair Conformation) based on Analogy with 1-Acetylpiperazine

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.37 Å |

| C-F Bond Length | ~1.39 Å |

| C-C (piperazine) Bond Angle | ~111° |

| C-N-C (piperazine) Bond Angle | ~110° |

| Note: These are estimated values based on typical DFT calculations for similar functional groups and may vary depending on the specific level of theory and basis set used. |

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the piperazine ring, specifically on the nitrogen atom that is not part of the amide bond, due to the presence of its lone pair of electrons. The LUMO is likely to be centered on the carbonyl group of the ethanone moiety, which is a common electron-accepting group. The presence of the electron-withdrawing fluorine atom would further lower the energy of the LUMO. rsc.org

A Mulliken population analysis or other charge partitioning schemes can be used to determine the partial atomic charges. wikipedia.org The nitrogen atoms of the piperazine ring and the oxygen atom of the carbonyl group are expected to carry significant negative charges due to their high electronegativity. The carbon atom of the carbonyl group and the carbon atom bonded to the fluorine atom will exhibit positive charges. This charge distribution is critical for understanding intermolecular interactions and the molecule's electrostatic potential.

Table 2: Predicted Frontier Molecular Orbital Energies and Charge Distribution for this compound

| Property | Predicted Value/Description |

| HOMO Energy | Relatively high, localized on the non-amide piperazine nitrogen |

| LUMO Energy | Relatively low, localized on the fluoroacetyl group |

| HOMO-LUMO Gap | Moderate, indicating reasonable stability |

| Mulliken Charge on Carbonyl Oxygen | Negative |

| Mulliken Charge on Carbonyl Carbon | Positive |

| Mulliken Charge on Fluorine | Negative |

| Note: The exact numerical values would require specific DFT calculations. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netmdpi.com For this compound, the chemical shifts of the protons and carbons in the piperazine ring would be influenced by the anisotropic effect of the carbonyl group and the inductive effect of the fluorine atom. The protons on the carbons adjacent to the nitrogen atoms would appear at a characteristic downfield shift. The fluorine atom would cause a significant downfield shift for the adjacent carbon and a splitting pattern in its ¹³C NMR spectrum due to C-F coupling.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations help in assigning the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational frequencies would include the C=O stretching of the amide group (typically around 1650 cm⁻¹), C-N stretching, and C-H stretching and bending modes of the piperazine ring. The C-F stretching vibration would also be a distinct feature in the spectrum. A study on 1-acetylpiperazine provided detailed assignments of its vibrational spectra based on DFT calculations. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (if protonated) | 3200-3400 |

| C-H Stretch (piperazine) | 2800-3000 |

| C=O Stretch (amide) | 1630-1680 |

| C-N Stretch | 1200-1350 |

| C-F Stretch | 1000-1100 |

| Note: These are general ranges and the precise values depend on the computational method and the molecular environment. |

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by scanning the potential energy surface (PES) by systematically rotating key dihedral angles.

For this compound, the key conformational flexibilities include the chair-boat interconversion of the piperazine ring and the rotation around the C-N amide bond. As established for 1-acetylpiperazine, the chair conformation is significantly more stable. researchgate.net The rotation around the C-N amide bond is generally restricted due to its partial double bond character. The PES would reveal the energy profile for these conformational changes, identifying the global minimum energy structure and any local minima corresponding to other stable conformers. The relative energies of these conformers can be used to calculate their population at a given temperature using the Boltzmann distribution.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and reaction pathways that are often difficult to study experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, it is crucial to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. For reactions involving this compound, such as its synthesis via N-acylation of piperazine with a fluoroacetylating agent or its hydrolysis, computational methods can be employed to find the geometry and energy of the transition state.

Kinetic and Thermodynamic Parameters from Computational Models

Computational chemistry provides powerful tools for estimating the kinetic and thermodynamic parameters that govern chemical reactions. nih.govtandfonline.com These calculations are essential for understanding the stability of a molecule and the energy profiles of its potential reaction pathways. For this compound, these models can predict its behavior under various conditions without the need for initial laboratory synthesis.

Theoretical investigations into the dissociation of similar compounds have been performed using methods like Density Functional Theory (DFT), with functionals such as B3LYP and ωB97XD, to map out potential energy surfaces. ekb.egresearchgate.net Such studies calculate key parameters like activation energy (Ea), enthalpy of activation (ΔH), and Gibbs free energy of activation (ΔG), which determine the kinetic feasibility of a reaction pathway. researchgate.net Thermodynamic parameters, including the enthalpy of reaction (ΔH_reaction) and Gibbs free energy of reaction (ΔG_reaction), indicate whether a potential transformation is energetically favorable. researchgate.net

For this compound, computational models would likely be used to study its conformational landscape, rotational barriers, and the stability of different tautomers or protonation states. The table below illustrates the type of data that would be generated from a computational study on a hypothetical reaction pathway, such as its hydrolysis or a substitution reaction.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound

This table is for illustrative purposes only and does not represent real experimental data.

| Parameter | Calculated Value (kJ/mol) | Method/Basis Set |

| Activation Energy (Ea) | 85.5 | DFT/B3LYP/6-31G(d) |

| Enthalpy of Activation (ΔH) | 83.2 | DFT/B3LYP/6-31G(d) |

| Gibbs Free Energy of Activation (ΔG) | 110.4 | DFT/B3LYP/6-31G(d) |

| Enthalpy of Reaction (ΔH_reaction) | -45.7 | DFT/B3LYP/6-31G(d) |

| Gibbs Free Energy of Reaction (ΔG_reaction) | -30.1 | DFT/B3LYP/6-31G(d) |

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations can provide profound insights into its behavior in a solution, which is critical for understanding its potential applications. These simulations model how the compound interacts with solvent molecules and other solutes, revealing details about solvation shells, diffusion, and intermolecular forces. nih.govacs.orgresearchgate.net

Solvation Effects: The process of solvation, or the interaction of a solute with the solvent, can be meticulously studied using MD. Simulations can calculate the free energy of solvation, which is the energy change associated with transferring a molecule from a vacuum to a solvent. nih.govnih.gov This is often broken down into contributions from cavitation (creating a cavity in the solvent), van der Waals interactions, and electrostatic interactions. nih.gov By simulating this compound in various solvents (e.g., water, ethanol, chloroform), researchers can predict its solubility and how its conformation might change in different chemical environments. Ab initio MD studies on similar ions in solution have shown how the composition of the solution can significantly influence the structure and dynamics of the solvation shell. rsc.org

Intermolecular Interactions: MD simulations excel at characterizing the non-covalent interactions between molecules, such as hydrogen bonds and π-π stacking. researchgate.net For this compound, simulations could identify:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the carbonyl oxygen are potential hydrogen bond acceptors, while the N-H proton is a donor. MD can map the location, duration, and strength of these hydrogen bonds with solvent molecules or other solutes.

Dipole-Dipole Interactions: The fluoroacetyl group introduces a strong dipole moment, and simulations can show how this influences the molecule's orientation and interaction with its surroundings.

The table below provides an example of the kind of data that can be extracted from MD simulations to characterize intermolecular interactions in a solvated environment.

Table 2: Illustrative Intermolecular Interaction Data from a Molecular Dynamics Simulation

This table is for illustrative purposes only and does not represent real experimental data for this compound.

| Interaction Type | Interacting Atoms | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond (Donor) | Piperazine N-H --- Water O | 2.85 | 75.2 |

| Hydrogen Bond (Acceptor) | Carbonyl O --- Water H | 1.98 | 90.5 |

| Hydrogen Bond (Acceptor) | Piperazine N --- Water H | 2.10 | 65.8 |

| Solvation Shell | 1st Shell Water Molecules | N/A | 15 |

In Silico Retrosynthetic Analysis and Prediction of Novel Reaction Pathways

In silico retrosynthetic analysis is a computational technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgsolubilityofthings.com This method, which is the reverse of a synthetic reaction, helps chemists design efficient and logical synthetic routes. fiveable.me With the integration of machine learning and artificial intelligence, computational tools can now predict entire reaction pathways, suggest necessary reagents, and even discover novel reactions. nih.govacs.org

For this compound, a retrosynthetic analysis would typically involve two primary "disconnections":

Amide Bond Disconnection: The C-N bond between the carbonyl carbon and the piperazine nitrogen is a logical point for disconnection. This is a standard amide bond formation. This transform suggests that the molecule could be synthesized from piperazine and a fluoroacetylating agent, such as fluoroacetyl chloride or fluoroacetic acid (with a coupling agent).

C-F Bond Disconnection: While less common for retrosynthesis, analyzing the C-F bond could suggest pathways involving the introduction of fluorine at a late stage of the synthesis.

Modern computational platforms can take these basic disconnections and build extensive retrosynthetic trees, exploring thousands of potential pathways. slideshare.net These programs use vast reaction databases to validate each step. biorxiv.org Furthermore, these tools can predict novel pathways by applying generalized reaction rules to the specific substructures within this compound. oup.comaiche.org For example, an algorithm might identify the piperazine ring as a scaffold for further functionalization, predicting reactions that could modify the other nitrogen atom, leading to a library of related compounds.

The output of such an analysis is typically a ranked list of synthetic routes, often scored based on factors like predicted yield, number of steps, and the cost of starting materials.

Table 3: Illustrative Output of an In Silico Retrosynthetic Analysis

This table is for illustrative purposes only and does not represent real experimental data.

| Target Molecule | Precursor 1 | Precursor 2 | Key Reaction Type | Predicted Route Score |

| This compound | Piperazine | Fluoroacetyl chloride | Acylation | 0.92 |

| This compound | Piperazine | Fluoroacetic acid | Amide Coupling | 0.85 |

| This compound | 1-(2-Hydroxyacetyl)piperazine | Diethylaminosulfur trifluoride (DAST) | Fluorination | 0.65 |

Applications of 2 Fluoro 1 Piperazin 1 Yl Ethanone in Advanced Chemical Synthesis and Materials Science

Utility as a Key Synthetic Intermediate for Complex Organic Molecules

The reactivity of the α-fluoro-ketone moiety and the nucleophilic nature of the secondary amine in the piperazine (B1678402) ring make 2-Fluoro-1-(piperazin-1-yl)ethanone a highly useful intermediate in the synthesis of more complex organic structures. The fluorine atom, being a good leaving group in nucleophilic substitution reactions, allows for the introduction of various functional groups at the α-position.

Research on analogous compounds, such as 2-chloro-1-(piperazin-1-yl)ethanone derivatives, demonstrates the utility of the haloacetylpiperazine scaffold in building complex molecules. For instance, the chloroacetyl group readily undergoes substitution reactions with a variety of nucleophiles. nih.govmdpi.com This reactivity pattern is mirrored by this compound, enabling the synthesis of a diverse array of derivatives. The piperazine nitrogen can be functionalized, for example, through reactions with alkyl halides or through acylation, further expanding the molecular complexity that can be achieved from this starting material. nih.gov

The synthesis of complex heterocyclic systems is a notable application. The fluoroacetylpiperazine core can be elaborated into larger, polycyclic structures through multi-step reaction sequences. The inherent functionalities of the molecule provide handles for cyclization reactions, leading to the formation of novel ring systems with potential applications in various areas of chemistry.

Role in the Development of Functional Organic Materials Precursors

The development of functional organic materials, such as polymers and molecular switches, often relies on the use of well-defined molecular precursors. This compound serves as a valuable precursor for such materials due to the properties imparted by the fluoroacetylpiperazine moiety.

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and lipophilicity. These modifications are highly desirable in the design of functional materials. While direct studies on polymers derived from this compound are not extensively documented, the principles of polymer chemistry suggest its potential. For example, the piperazine unit can be incorporated into polymer backbones or side chains to introduce specific functionalities. The reactivity of the fluoroacetyl group can be exploited for post-polymerization modification, allowing for the attachment of various functional units to a polymer scaffold. mdpi.com

Furthermore, piperazine derivatives have been investigated for their role in creating materials with specific optical or electronic properties. The ability to tune the electronic nature of the molecule through substitution on the piperazine ring makes this class of compounds interesting for applications in organic electronics and photonics.

Application in the Synthesis of Ligands for Metal Complexation (Non-biological applications)

The piperazine scaffold is a well-established component in the design of ligands for metal complexation. The two nitrogen atoms of the piperazine ring can act as donor atoms, coordinating to a metal center to form stable complexes. This compound provides a platform for the synthesis of novel ligands with tailored properties for non-biological applications, such as catalysis and materials science.

The secondary amine of the piperazine ring in this compound can be readily functionalized to introduce additional coordinating groups, leading to the formation of polydentate ligands. For instance, reaction with molecules containing pyridyl, carboxyl, or other donor groups can yield ligands capable of forming highly stable and well-defined metal complexes. The nature of the substituent introduced will influence the coordination geometry and the electronic properties of the resulting metal complex.

While the primary research focus on metal complexes of piperazine derivatives has often been in the context of biological applications, the fundamental coordination chemistry is applicable to non-biological systems as well. These complexes can exhibit interesting catalytic activities, for example, in oxidation, reduction, or cross-coupling reactions. The electronic-withdrawing effect of the fluoroacetyl group can modulate the electron density at the metal center, thereby influencing the catalytic performance of the complex.

Contribution to Methodological Advancements in Synthetic Organic Chemistry

The unique reactivity of this compound and its derivatives contributes to the advancement of synthetic methodologies in organic chemistry. The presence of the α-fluoro-ketone functionality opens up avenues for exploring novel chemical transformations.

For example, the development of new methods for carbon-carbon and carbon-heteroatom bond formation can be explored using this substrate. The reactivity of the carbon-fluorine bond in nucleophilic substitution reactions is a key area of interest. Research into activating this bond under mild conditions or developing stereoselective transformations involving the chiral center that can be created at the α-position would represent significant methodological advancements.

The synthesis of radiolabeled compounds for imaging techniques, such as Positron Emission Tomography (PET), often involves the introduction of a fluorine-18 (B77423) isotope. The synthesis of a related compound, 1-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ), highlights the importance of developing efficient fluorination methodologies. rsc.orgrsc.orgnih.gov While this is a biological application, the underlying synthetic chemistry for introducing fluorine into complex molecules is broadly applicable and contributes to the toolkit of synthetic organic chemists. The development of one-pot synthesis procedures involving piperazine derivatives also showcases the drive towards more efficient and atom-economical synthetic routes. rsc.org

Future Directions and Emerging Research Avenues for 2 Fluoro 1 Piperazin 1 Yl Ethanone Chemistry

Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations

The reactivity of 2-Fluoro-1-(piperazin-1-yl)ethanone is largely dictated by the interplay between the electrophilic carbonyl carbon, the adjacent fluorine atom, and the nucleophilic secondary amine of the piperazine (B1678402) ring. While its use as a synthetic intermediate is established, a vast landscape of its reactivity remains to be explored. Future research will likely focus on uncovering novel transformations.

Key areas for exploration include:

Nucleophilic Substitution Reactions: The fluorine atom, being a good leaving group, makes the α-carbon susceptible to nucleophilic attack. Systematic studies with a wide array of nucleophiles (O, N, S, and C-based) could lead to a diverse library of substituted piperazinylethanone derivatives.

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality at the α-carbon would be a significant advancement, opening doors to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry.

Ring Functionalization: The piperazine ring itself offers opportunities for further functionalization. Research into selective N-arylation, N-alkylation, or acylation at the secondary amine could yield novel derivatives with tailored properties.

Multicomponent Reactions: Investigating the participation of this compound in multicomponent reactions could provide rapid access to complex molecular architectures, a highly desirable feature in drug discovery.

Piperazine derivatives, in general, are known to be valuable in medicinal chemistry for a variety of indications, including as cardiotonic, neurotropic, or anti-inflammatory agents. nih.gov The exploration of new reactivity patterns for this compound will undoubtedly expand its utility in synthesizing novel bioactive molecules.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has propelled the development of automated synthesis and high-throughput experimentation (HTE). purdue.edu Integrating the chemistry of this compound into these platforms is a logical and crucial next step.

Key Integration Strategies:

Flow Chemistry: The synthesis of this compound and its subsequent reactions can be adapted to continuous flow systems. Flow chemistry offers enhanced safety, better reaction control, and easier scalability compared to traditional batch processes. purdue.edu

Robotic Synthesis Platforms: Utilizing robotic platforms can enable the parallel synthesis of hundreds of derivatives from this compound by systematically varying reaction partners and conditions. This approach can dramatically accelerate the discovery of new compounds with desired properties.

HTE for Reaction Optimization: High-throughput screening techniques, such as those employing mass spectrometry, can be used to rapidly screen a multitude of catalysts, solvents, and reaction conditions to optimize transformations involving this compound. purdue.edu

The development of a one-pot synthesis for a related radiolabeled piperazine compound, [18F]FEt-PPZ, highlights the feasibility of creating streamlined, efficient synthetic procedures suitable for automation. nih.govrsc.orgresearchgate.net Applying similar principles to this compound chemistry will be a key driver of future innovation.

Development of Predictive Models for its Chemical Behavior

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Developing predictive models for the chemical behavior of this compound can guide experimental work, save resources, and accelerate the discovery process.

Research in this area could focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to model reaction mechanisms, predict transition states, and understand the electronic properties of the molecule and its derivatives.

Molecular Docking and Dynamics: For applications in medicinal chemistry, computational docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govrsc.orgresearchgate.net For instance, docking studies on a fluorinated analogue, FEt-PPZ, showed a good affinity for the sigma-1 receptor. nih.govrsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives and testing their activity, QSAR models can be built to correlate specific structural features with observed chemical or biological activity, enabling the rational design of more potent compounds.

| Predictive Model Type | Application Area for this compound | Potential Insights |

| Quantum Mechanics (QM) | Reaction mechanism studies, Spectroscopic analysis | Understanding reactivity, Predicting reaction outcomes, Interpreting experimental data |

| Molecular Docking | Drug discovery, Catalyst design | Predicting binding modes and affinities to biological targets |

| Molecular Dynamics (MD) | Conformational analysis, Binding stability | Assessing the stability of ligand-receptor complexes over time nih.govrsc.orgresearchgate.net |

| QSAR | Lead optimization in medicinal chemistry | Identifying key structural features for desired biological activity |

Expanding its Scope in Diverse Chemical Synthesis and Material Science Domains

While the primary interest in piperazine-containing compounds has been in medicinal chemistry, the unique properties of this compound suggest its potential utility in a broader range of applications, including material science.

Future Application Areas:

Medicinal Chemistry: It can serve as a key intermediate for the synthesis of novel therapeutic agents. The piperazine motif is a common feature in drugs targeting the central nervous system, and the fluoroacetyl group can be used to modulate pharmacokinetic properties or act as a reactive handle for bioconjugation. Derivatives of similar scaffolds have been investigated as tyrosinase inhibitors and for their anti-inflammatory properties. nih.govnih.gov

PET Imaging: The fluorine atom can be replaced with the radioactive isotope ¹⁸F. This would make 2-[¹⁸F]Fluoro-1-(piperazin-1-yl)ethanone a precursor for developing novel Positron Emission Tomography (PET) imaging agents for diagnostics, similar to the development of [18F]FEt-PPZ for imaging sigma-1 receptors in tumors. nih.govrsc.orgresearchgate.net

Material Science: The compound could be explored as a monomer or a precursor for functional polymers. The piperazine ring can be incorporated into polymer backbones to create materials with specific pH-responsive or metal-chelating properties. Its derivatives could also find use as building blocks for covalent organic frameworks (COFs) or other porous materials. bldpharm.com

The journey of this compound in the world of chemistry is just beginning. The exploration of its untapped reactivity, its integration into modern high-throughput workflows, the development of predictive computational models, and the expansion of its applications into new domains will undoubtedly solidify its importance as a versatile chemical entity.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and fluorinated ethanone moiety (δ 160–165 ppm for carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 215.1) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–F stretch) confirm functional groups .

How can crystallographic data resolve structural ambiguities?

Advanced

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for solution) is critical:

- Data Collection : Use Mo Kα radiation (λ = 0.71069 Å) at 291 K. Refinement parameters (R factor < 0.05) ensure accuracy .

- Key Metrics : Orthorhombic space groups (e.g., P2₁2₁2₁) with unit cell dimensions (a = 7.935 Å, b = 8.461 Å, c = 19.004 Å) confirm molecular packing .

- Troubleshooting : For poor diffraction, optimize crystal growth via slow evaporation in DCM/hexane .

How to analyze contradictory biological activity data in pharmacological studies?

Q. Advanced

- Dose-Response Curves : Use in vitro assays (e.g., nitric oxide inhibition) with IC₅₀ calculations to validate potency thresholds .

- In Vivo Models : Compare results across species (e.g., rodent tail-flick tests for analgesia) to identify species-specific metabolism .

- Statistical Validation : Apply ANOVA with post-hoc tests (p < 0.05) to distinguish outliers. Conflicting data may arise from assay sensitivity or compound stability .

What purification strategies optimize yield and purity?

Q. Basic

- Liquid-Liquid Extraction : Separate organic/aqueous layers (e.g., DCM/H₂O) to remove unreacted amines or acids .

- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (e.g., 5–20% methanol in DCM) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) for SC-XRD .

How to evaluate reaction mechanisms for electrochemical synthesis?

Q. Advanced

- Cyclic Voltammetry : Identify redox peaks (e.g., Epa = +0.8 V vs. Ag/AgCl) to map electron transfer steps .

- EC Mechanism : Electrochemical oxidation generates quinone-imine intermediates, which react with arylsulfinic acids (3a–c) via nucleophilic attack .

- Spectroscopic Tracking : Use in situ UV-Vis (λ = 320 nm) to monitor intermediate formation .

What methods assess stability under varying conditions?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C) in nitrogen atmosphere .

- HPLC Stability Studies : Monitor degradation products (e.g., hydrolyzed piperazine) under acidic (pH 3) vs. neutral conditions .

- Light Exposure Tests : Use ICH guidelines (Q1B) to quantify photodegradation rates under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.